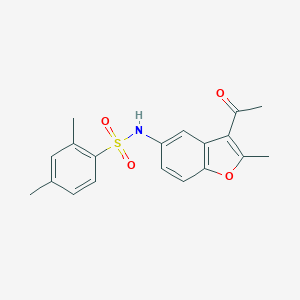
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide, also known as AMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivative Synthesis : A study by Konovalova et al. (2016) explored the reaction of N-arenesulfonyl-1,4-benzoquinone imines with acetylacetone, leading to the production of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)arenesulfonamides through crystallization from nonpolar aprotic solvents (Konovalova, Avdeenko, Lysenko, D’yakonenko, & Shishkina, 2016).
Pharmacophore Studies and Molecular Docking : Hassan (2014) conducted a study on 4-Acetyl-N, N-diethylbenzenesulfonamide and its reactions to produce various derivatives, including benzofuran compounds. These were designed to align with the sulfonamide pharmacophore and were assessed for their potential as Cyclooxygenase (COX-2) inhibitors through molecular docking studies (Hassan, 2014).
Photodynamic Therapy Applications : A 2020 study by Pişkin, Canpolat, and Öztürk developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These showed promising properties for photodynamic therapy, a treatment method for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Lipoxygenase Inhibition : Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, demonstrating significant antibacterial potential and inhibitory activity against Lipoxygenase, suggesting their therapeutic potential for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
Propiedades
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-11-5-8-18(12(2)9-11)25(22,23)20-15-6-7-17-16(10-15)19(13(3)21)14(4)24-17/h5-10,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGLSRPYIBXCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-N-(4-methylphenyl)acetamide](/img/structure/B407350.png)
![N-(4-acetylphenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B407352.png)
![6-(4-bromophenyl)-2-chloro-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407354.png)
![4-[2-chloro-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B407356.png)
![N-(2,5-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]acetamide](/img/structure/B407357.png)
![2-chloro-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407360.png)
![9-Chloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407361.png)
![1-(3,4-dimethylphenyl)-5-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407362.png)
![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methylphenyl)methanone](/img/structure/B407363.png)
![(4-Bromophenyl)(9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407364.png)
![9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407367.png)
![(4-Bromophenyl)[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407368.png)
![9-Bromo-5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407371.png)
![9-Chloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407372.png)